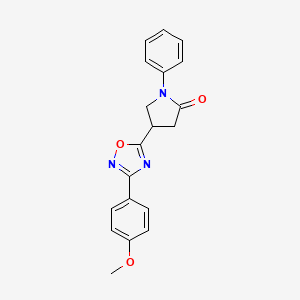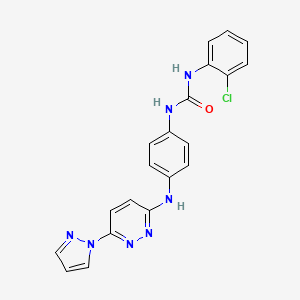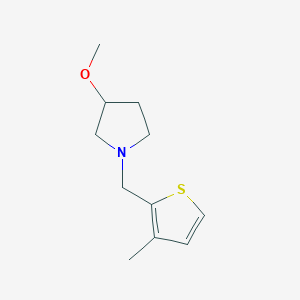![molecular formula C19H19FN2O4S2 B2956434 (E)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide CAS No. 895452-59-2](/img/structure/B2956434.png)
(E)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide is a useful research compound. Its molecular formula is C19H19FN2O4S2 and its molecular weight is 422.49. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodynamic Therapy Applications
A study focused on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base, which shares structural similarities with the compound . These derivatives have been characterized for their photophysical and photochemical properties, demonstrating utility as photosensitizers in photodynamic therapy (PDT) for cancer treatment. The high singlet oxygen quantum yield and good fluorescence properties of these compounds make them promising candidates for Type II photosensitizers in PDT, highlighting their potential in therapeutic applications (Pişkin, Canpolat, & Öztürk, 2020).
Anticonvulsant Activity
Another research explored the synthesis of heterocyclic compounds containing a sulfonamide thiazole moiety, which is structurally related to the compound of interest. These compounds were evaluated for their anticonvulsant activity, with some showing significant protective effects against picrotoxin-induced convulsions. This study underscores the potential of such derivatives in the development of new anticonvulsant agents (Farag et al., 2012).
Antibacterial and Antifungal Agents
Research into novel 2-(6-methoxy-2-naphthyl)propionamide derivatives, which include structural elements similar to the compound , has shown significant antibacterial and antifungal activities. These activities are comparable to standard agents like Ampicillin and Flucanazole, indicating the potential of these compounds in antimicrobial applications (Helal et al., 2013).
Antimicrobial Activities
A study on eperezolid-like molecules, which are structurally related to the compound , revealed high anti-Mycobacterium smegmatis activity. This suggests the potential use of such compounds in treating infections caused by Mycobacterium species, further highlighting the broad spectrum of antimicrobial applications these compounds may have (Yolal et al., 2012).
Antiproliferative Agents
Research into N-ethyl-N-methylbenzenesulfonamide derivatives, which share functional groups with the compound of interest, has shown effective antimicrobial and antiproliferative activities against certain human cell lines. This indicates the potential of such compounds in developing new therapies for cancer and microbial infections (Abd El-Gilil, 2019).
properties
IUPAC Name |
N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-(4-fluorophenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O4S2/c1-3-26-15-5-4-6-16-18(15)22(2)19(27-16)21-17(23)11-12-28(24,25)14-9-7-13(20)8-10-14/h4-10H,3,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRHLZOKNKROFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl (2R)-3-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B2956353.png)

![1-(4-chlorophenyl)-4-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2956356.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B2956357.png)


![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]naphthalene-1-sulfonamide](/img/structure/B2956366.png)

![(2E)-2-cyano-N-cyclopropyl-2-({[(4-methylphenyl)sulfonyl]oxy}imino)acetamide](/img/no-structure.png)

![2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2956371.png)

